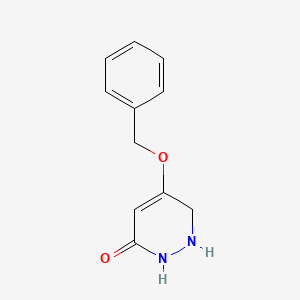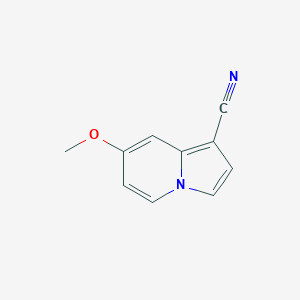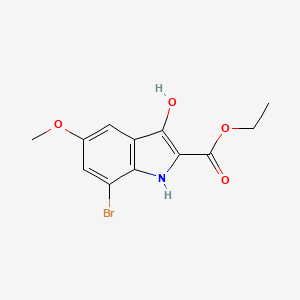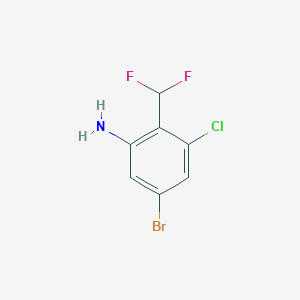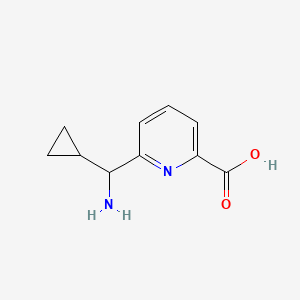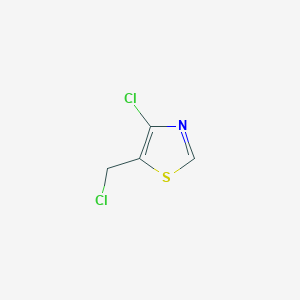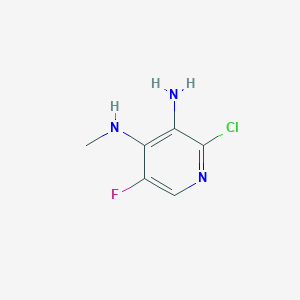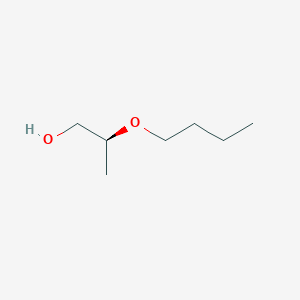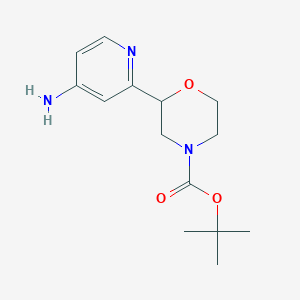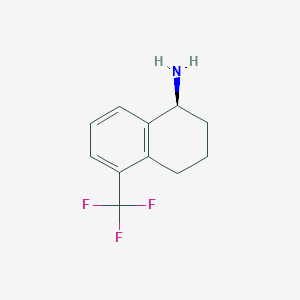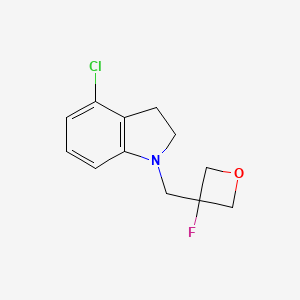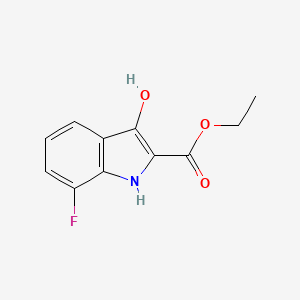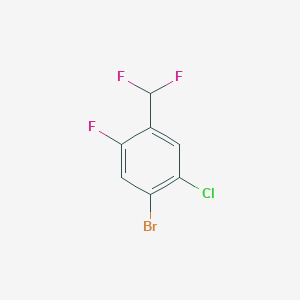![molecular formula C12H13NO2 B12970481 (E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is a chemical compound with a unique structure that includes a hydroxyimino group and a benzoannulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one typically involves the following steps:
Formation of the Benzoannulene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyimino Group: This step involves the reaction of the benzoannulene core with hydroxylamine or its derivatives under controlled conditions to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted benzoannulene compounds.
Applications De Recherche Scientifique
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoannulene core can interact with hydrophobic regions of proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyindoleacetic acid: A metabolite of serotonin with a similar hydroxyimino group.
Sulfur compounds: Compounds with similar structural features and reactivity.
Uniqueness
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is unique due to its specific combination of a hydroxyimino group and a benzoannulene core, which imparts distinct chemical and biological properties.
annulen-6-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(5E)-5-hydroxyimino-3-methyl-8,9-dihydro-7H-benzo[7]annulen-6-one |
InChI |
InChI=1S/C12H13NO2/c1-8-5-6-9-3-2-4-11(14)12(13-15)10(9)7-8/h5-7,15H,2-4H2,1H3/b13-12+ |
Clé InChI |
MVMFJMDWFWZXJX-OUKQBFOZSA-N |
SMILES isomérique |
CC1=CC\2=C(CCCC(=O)/C2=N/O)C=C1 |
SMILES canonique |
CC1=CC2=C(CCCC(=O)C2=NO)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


